Cas no 1740-57-4 (benzene-1,3-dicarboxamide)

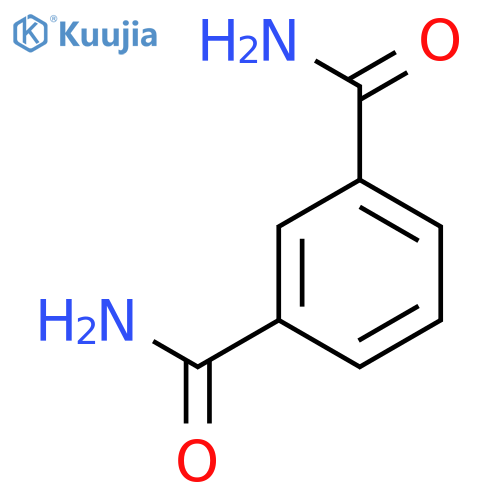

benzene-1,3-dicarboxamide structure

商品名:benzene-1,3-dicarboxamide

benzene-1,3-dicarboxamide 化学的及び物理的性質

名前と識別子

-

- Isophthalamide

- 1,3-Benzenedicarboxamide

- benzene-1,3-dicarboxamide

- m-Phthalamide

- isophthaldiamide

- m-carbamoylbenzamide

- isophthalicaciddiamide

- 1,3-Benzenedicarbocamide

- 1,3-BENZENEDICARBOXAMIDE/ISOPHTHALAMIDE

- Isophthalic acid diamide

- ZP57YML58I

- QZUPTXGVPYNUIT-UHFFFAOYSA-N

- Isophthalamide, 95%

- TimTec1_002854

- Oprea1_838972

- QZUPTXGVPYNUIT-UHFFFAOYSA-

- HMS1542B16

- 5619AD

- STL260986

- D91091

- A811603

- SB75732

- AM20030157

- ISO-PHTHALAMIDE

- SCHEMBL36694

- NS00025716

- CHEBI:38801

- FT-0627449

- DTXSID20169744

- InChI=1/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)

- MFCD00014801

- AKOS003277417

- EINECS 217-104-9

- I0152

- Q27117979

- CS-0207242

- 1740-57-4

- UNII-ZP57YML58I

- BRN 2045544

- 1-09-00-00372 (Beilstein Handbook Reference)

- AS-5641

- Z275156916

- DB-013761

- DTXCID6092235

-

- MDL: MFCD00014801

- インチ: 1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)

- InChIKey: QZUPTXGVPYNUIT-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C(C(N([H])[H])=O)C=1[H])N([H])[H]

- BRN: 2045544

計算された属性

- せいみつぶんしりょう: 164.05900

- どういたいしつりょう: 164.059

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 86.2

じっけんとくせい

- 色と性状: 白粉。

- 密度みつど: 1.2739 (rough estimate)

- ゆうかいてん: 268-270°C

- ふってん: 291.62°C (rough estimate)

- フラッシュポイント: 214.4±24.0 °C

- 屈折率: 1.6000 (estimate)

- PSA: 86.18000

- LogP: 1.28500

- じょうきあつ: 0.0±1.0 mmHg at 25°C

- ようかいせい: 水に微溶解する。

benzene-1,3-dicarboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P108

- セキュリティの説明: S22-S24/25

- RTECS番号:CZ2201000

- 危険レベル:IRRITANT

- セキュリティ用語:S22;S24/25

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

benzene-1,3-dicarboxamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

benzene-1,3-dicarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM342592-100g |

Isophthalamide |

1740-57-4 | 95%+ | 100g |

$258 | 2022-06-12 | |

| TRC | I821983-250mg |

Isophthalamide |

1740-57-4 | 250mg |

$ 50.00 | 2022-06-04 | ||

| Apollo Scientific | OR346273-1g |

Isophthalamide |

1740-57-4 | 1g |

£39.00 | 2025-02-19 | ||

| abcr | AB137453-25 g |

Isophthalamide; 96% |

1740-57-4 | 25g |

€108.10 | 2022-09-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0663-250G |

benzene-1,3-dicarboxamide |

1740-57-4 | 95% | 250g |

¥ 1,452.00 | 2023-04-14 | |

| abcr | AB137453-25g |

Isophthalamide, 96%; . |

1740-57-4 | 96% | 25g |

€115.90 | 2024-04-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-269269-5g |

Isophthalamide, |

1740-57-4 | 5g |

¥369.00 | 2023-09-05 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0663-100g |

benzene-1,3-dicarboxamide |

1740-57-4 | 95% | 100g |

¥858.0 | 2024-04-23 | |

| A2B Chem LLC | AA92326-1g |

Isophthalamide |

1740-57-4 | 97% | 1g |

$17.00 | 2024-04-20 | |

| Crysdot LLC | CD12132870-500g |

Isophthalamide |

1740-57-4 | 95+% | 500g |

$343 | 2024-07-24 |

benzene-1,3-dicarboxamide 関連文献

-

Carleton G. Collins,Andrew T. Johnson,Richard D. Connell,Ruth A. Nelson,Ivan Murgu,Allen G. Oliver,Bradley D. Smith New J. Chem. 2014 38 3992

-

Nicholas H. Evans,Charles E. Gell,Michael J. G. Peach Org. Biomol. Chem. 2016 14 7972

-

Arthur H. G. David,Rosemary J. Goodwin,Nicholas G. White Dalton Trans. 2023 52 1902

-

Asha Brown,Paul D. Beer Dalton Trans. 2012 41 118

-

5. Synthesis and pH-responsive properties of pseudo-peptides containing hydrophobic amino acid graftsRongjun Chen,Mark E. Eccleston,Zhilian Yue,Nigel K. H. Slater J. Mater. Chem. 2009 19 4217

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1740-57-4)1,3-benzenedicarboxamide

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1740-57-4)benzene-1,3-dicarboxamide

清らかである:99%

はかる:250.0g

価格 ($):182.0